molecular formula C16H18N4OS B13377078 Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No.: B13377078
M. Wt: 314.4 g/mol
InChI Key: MZCQOBLLAZMTAC-UHFFFAOYSA-N
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Description

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether (CAS: 892687-50-2) is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a butyl group at position 3 and an allyl phenyl ether moiety at position 4. Its molecular formula is C₁₇H₁₃N₅OS, with a molar mass of 335.39 g/mol . The compound belongs to a class of triazolothiadiazoles known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The allyl and butyl substituents likely modulate its lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic behavior.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-butyl-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-3-5-6-14-17-18-16-20(14)19-15(22-16)12-7-9-13(10-8-12)21-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3

InChI Key

MZCQOBLLAZMTAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

Analytical Data and Characterization

The synthesized compound is characterized by multiple analytical techniques to confirm structure and purity:

Technique Purpose Typical Observations/Values
Nuclear Magnetic Resonance (NMR) Structural elucidation (1H, 13C) Signals corresponding to triazole, thiadiazole rings, butyl chain, allyl and phenyl ether protons
Infrared Spectroscopy (IR) Functional group identification Characteristic absorption bands for C=N, C–O–C ether linkage, and heterocyclic rings
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z = 314.4 g/mol (M+ peak)
Elemental Analysis Purity and composition verification Consistent with molecular formula C16H18N4OS
Melting Point Determination Purity and identity Sharp melting point indicative of pure compound

Comparative Analysis of Preparation Methods

Aspect Method Using Carbon Disulfide and Hydrazine (Refined) Alternative Methods (Literature)
Reaction Time 16 h for initial step; 4 h for cyclization Similar or longer reaction times reported
Reaction Medium Ethanol and water Some use reflux in acidic or basic aqueous media
Alkylation Conditions Base-mediated in polar aprotic solvents Similar alkylation but with varied bases/solvents
Etherification Approach Williamson ether synthesis or Pd-catalyzed coupling Some reports use direct nucleophilic substitution
Yield Moderate to good yields (typically 60–85%) Comparable yields reported
Purification Recrystallization and chromatography Similar purification techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenyl ether group undergoes nucleophilic aromatic substitution (NAS) under acidic or basic conditions. For example:

  • Reaction with amines : In ethanolic triethylamine, the ether oxygen activates the para-position for substitution by primary/secondary amines .

  • Halogen displacement : Bromine or iodine substituents introduced via electrophilic substitution can be replaced by nucleophiles like thiols or alkoxides .

Table 1: NAS Conditions for Triazolo-Thiadiazole Derivatives

ReagentSolventTemperatureYield (%)Reference
EthylenediamineEthanol80°C72
Potassium thiolateDMFRT68

Cycloaddition Reactions

The triazolo-thiadiazole core participates in [3+2] and [4+2] cycloadditions:

  • With nitrilimines : Forms fused pyrazolo-triazoles via 1,3-dipolar cycloaddition (Scheme 1) .

  • Diels-Alder reactivity : The thiadiazole ring acts as a dienophile with conjugated dienes, producing bicyclic adducts .

Key Mechanistic Insight :

text
Step 1: Generation of nitrilimine intermediate from hydrazonoyl halides Step 2: Cycloaddition with thiadiazole C=S bond Step 3: Elimination of alkyl mercaptan to stabilize product[2]

Oxidation of the Allyl Group

The allyl moiety undergoes selective oxidation:

  • Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) yields a stable epoxide .

  • Dihydroxylation : Osmium tetroxide catalyzes anti-dihydroxylation to form vicinal diols .

Experimental Data :

  • Epoxidation at 0°C in dichloromethane achieves 85% conversion in 2 hr .

  • Dihydroxylation requires 12 hr at RT with N-methylmorpholine N-oxide as co-oxidant .

Functionalization via Thiadiazole Ring Opening

The thiadiazole ring undergoes ring-opening under strong nucleophiles:

  • With hydrazines : Forms triazolo-thiosemicarbazides in 65–78% yield .

  • With Grignard reagents : Alkyl/aryl magnesium halides cleave the S–N bond, generating substituted thioamides .

Table 2: Ring-Opening Reaction Outcomes

ReagentProduct ClassReaction TimeYield (%)
PhenylhydrazineThiosemicarbazide4 hr78
Methylmagnesium bromideThioamide1.5 hr65

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl group:

  • Suzuki-Miyaura : Boronic acids couple at the para-position of the phenyl ether (TOF = 120 hr⁻¹) .

  • Buchwald-Hartwig amination : Introduces secondary amines using XPhos precatalyst .

Optimized Conditions :

python
# Example Suzuki reaction parameters catalyst = Pd(PPh₃)(5 mol%) base = K₂CO₃, solvent = toluene/water (3:1) temperature = 90°C, time = 12 hr[5]

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the allyl group and electron-deficient alkenes:

  • With maleimides : Forms bicyclohexane derivatives (quantum yield = 0.32) .

  • With acrylates : Stereoselective dimerization occurs under 254 nm light .

Critical Factors :

  • Reaction efficiency depends on solvent polarity (acetonitrile > DCM > THF) .

  • Oxygen must be excluded to prevent peroxide formation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolothiadiazole derivatives exhibit structure-dependent biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether 3-butyl, 6-(allyl phenyl ether) C₁₇H₁₃N₅OS Moderate lipophilicity (predicted); structural similarity to bioactive triazolothiadiazoles
3-tert-Butyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-tert-butyl, 6-(2-methylphenyl) C₁₄H₁₆N₄S Higher steric hindrance; potential reduced solubility due to bulky tert-butyl group
4-CMI (2-(3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-4-iodophenol) 3-(4-chlorophenyl), 6-(4-iodophenol) C₁₅H₁₀ClIN₃O₂S Heparanase inhibition (IC₅₀ = 3 µg/mL); iodine enhances electrophilic interactions
[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether 3-(morpholinylmethyl), 6-(phenoxymethyl) C₁₅H₁₇N₅O₂S Enhanced hydrogen bonding capacity due to morpholine; improved solubility (predicted pKa = 4.45)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-adamantyl, 6-(2-chloro-6-fluorophenyl) C₁₉H₁₈ClFN₄S Adamantyl group increases lipophilicity and membrane permeability; strong noncovalent interactions in crystal packing

Key Comparative Insights

Substituent Effects on Bioactivity The allyl phenyl ether group in the target compound may enhance metabolic stability compared to simpler alkyl chains (e.g., butyl or methyl groups) . However, iodinated derivatives like 4-CMI exhibit superior enzyme inhibitory activity due to iodine's electron-withdrawing effects and halogen bonding .

Synthetic Accessibility The target compound’s synthesis likely involves condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with aromatic acids, a method common to triazolothiadiazoles . Derivatives with polar groups (e.g., morpholinylmethyl) require additional steps for functionalization .

  • Anticancer activity : Adamantyl-substituted derivatives show antiproliferative effects against cancer cell lines .
  • Heparanase inhibition: Iodinated phenols (e.g., 4-CMI) inhibit heparanase, a key enzyme in tumor metastasis, at low µg/mL concentrations .

Table 2: Predicted Physicochemical Properties

Property Target Compound 4-CMI Morpholinylmethyl Derivative
LogP (lipophilicity) ~3.5 (estimated) 4.2 2.8
Solubility (mg/mL) Low (alkyl dominance) Very low (iodine) Moderate (polar morpholine)
Hydrogen Bond Acceptors 6 7 8

Biological Activity

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Molecular Formula : C16H18N4OS
  • Molecular Weight : 314.4 g/mol
  • Functional Groups : The presence of an allyl group, a phenyl ether moiety, and a triazolo-thiadiazole structure enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that derivatives containing thiadiazole and triazole moieties exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For example, triazolo-thiadiazole derivatives have been reported to possess potent antimicrobial effects against various pathogens, including E. coli and Staphylococcus aureus .
  • Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds have shown promising results in vitro against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. Research has indicated that similar compounds can modulate inflammatory responses effectively .

Case Studies

  • Antibacterial Activity : A study by Kumar et al. (2010) demonstrated that triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
  • Anticancer Screening : In a pharmacological screening of thiadiazole derivatives, compounds similar to this compound were shown to inhibit tumor growth in xenograft models .
  • Anti-inflammatory Activity : Research highlighted the anti-inflammatory potential of triazolo-thiadiazole derivatives through the inhibition of pro-inflammatory cytokines in vitro .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in disease processes. For example, urease inhibitors derived from thiadiazole structures have been explored for their potential in treating infections caused by urease-positive bacteria .
  • Cell Membrane Interaction : The lipophilicity attributed to the sulfur atom in the thiadiazole ring facilitates the crossing of cellular membranes, enhancing the compound’s bioavailability and efficacy .

Research Findings Summary

Biological ActivityReferenceFindings
AntibacterialKumar et al., 2010MIC comparable to ceftriaxone
AnticancerStudy on thiadiazolesInhibition of tumor growth in xenografts
Anti-inflammatoryRecent pharmacological screeningInhibition of pro-inflammatory cytokines

Q & A

What are the established synthetic routes for the triazolo[3,4-b][1,3,4]thiadiazole core in compounds like Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether?

Level : Basic
Answer :
The triazolo-thiadiazole core is typically synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-1,2,4-triazole-3-thiol derivatives with carboxylic acids or their derivatives (e.g., acid chlorides) in the presence of phosphoryl chloride (POCl₃) under reflux conditions. For example, highlights the use of 3-substituted-4-amino-1,2,4-triazole-5-thione condensed with carboxylic acids in POCl₃ to form the fused heterocycle. Key steps include:

  • Refluxing reactants in POCl₃ for 16–24 hours.
  • Neutralizing the reaction mixture with sodium bicarbonate post-reflux.
  • Purification via recrystallization (ethanol-DMF mixtures) or column chromatography.
    Characterization relies on ¹H/¹³C NMR, IR, and elemental analysis .

How can molecular docking be applied to predict the biological activity of this compound derivatives?

Level : Advanced
Answer :
Molecular docking studies can identify potential binding interactions with target enzymes. For instance, used docking (PDB: 3LD6, 14-α-demethylase lanosterol) to assess antifungal activity. Methodological steps include:

  • Target Preparation : Retrieve and clean the enzyme structure (e.g., from PDB).
  • Ligand Preparation : Optimize the 3D structure of the compound using tools like Gaussian or Open Babel.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for binding simulations.
  • Validation : Compare results with known inhibitors (e.g., fluconazole).
    Key parameters: binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. Contradictions in activity predictions (e.g., in vitro vs. in silico) may arise from solvation effects or conformational flexibility .

What analytical techniques are critical for confirming the purity and structure of this compound?

Level : Basic
Answer :
Essential techniques include:

  • ¹H/¹³C NMR : Assign peaks for the allyl (δ 4.5–5.5 ppm), butyl (δ 0.8–1.5 ppm), and aromatic protons (δ 7.0–8.0 ppm).
  • IR Spectroscopy : Confirm thiadiazole (C=S stretch ~1250 cm⁻¹) and ether (C-O-C ~1200 cm⁻¹) functionalities.
  • Mass Spectrometry (EI/MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolve crystal packing and intermolecular interactions (e.g., used this to validate adamantyl-substituted derivatives).
  • HPLC : Assess purity (>95% by area normalization) .

How do structural modifications (e.g., substituents on the phenyl ring) influence the antifungal activity of triazolo-thiadiazole derivatives?

Level : Advanced
Answer :
and demonstrate that substituents modulate bioactivity via steric, electronic, and hydrophobic effects:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the para position enhances antifungal activity (e.g., EC₅₀ = 7.28 μM for trichloromethyl derivatives against Pellicularia sasakii).
  • Hydrophobic Groups : Adamantyl or butyl moieties improve membrane penetration (e.g., ).
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may reduce binding affinity.
    Methodological validation :
  • SAR Studies : Synthesize analogs with systematic substituent variations.
  • In Vitro Assays : Test against fungal strains (e.g., Candida albicans, Aspergillus niger) using broth microdilution (CLSI guidelines).
  • Data Analysis : Use regression models to correlate logP or Hammett constants with activity .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Level : Advanced
Answer :
Discrepancies often arise from:

  • Solvent Effects : Docking simulations may not account for aqueous vs. lipid environments.
  • Protein Flexibility : Rigid docking ignores conformational changes (e.g., induced-fit models in ).
  • Metabolic Stability : Compounds may degrade in vitro (e.g., via esterase activity).
    Mitigation Strategies :
  • MD Simulations : Perform molecular dynamics (100 ns) to assess binding stability.
  • ADMET Profiling : Use tools like SwissADME to predict permeability and metabolic pathways.
  • Proteolytic Studies : Incubate compounds in serum to identify degradation products (LC-MS/MS) .

What are the best practices for optimizing reaction yields in the synthesis of triazolo-thiadiazole derivatives?

Level : Basic
Answer :
Key optimizations include:

  • Catalyst Selection : POCl₃ is critical for cyclization (); alternatives like PCl₅ may reduce yields.
  • Temperature Control : Reflux at 80–100°C prevents side reactions (e.g., oxidation of thiol groups).
  • Purification : Use gradient column chromatography (hexane:ethyl acetate) for polar byproducts.
  • Stoichiometry : Maintain a 1:1 molar ratio of triazole-thiol to carboxylic acid derivatives.
    achieved 49–65% yields via recrystallization, while used TLC monitoring to terminate reactions at optimal conversion .

How can researchers design derivatives of this compound to enhance selectivity against bacterial vs. fungal targets?

Level : Advanced
Answer :
Design Principles :

  • Target-Specific Moieties : Incorporate fragments known to bind bacterial enzymes (e.g., sulfonamides for dihydropteroate synthase).
  • Hybridization : Merge triazolo-thiadiazole with quinolone () or β-lactam motifs.
    Experimental Validation :
  • Dual-Activity Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
    and show that 6-amino-triazolo-thiadiazines exhibit antibacterial activity (MIC = 4–16 μg/mL), while focuses on antifungal EC₅₀ values .

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